molecular formula C8H16N2O B12992051 (7R)-7-Methyloctahydropyrazino[2,1-c][1,4]oxazine

(7R)-7-Methyloctahydropyrazino[2,1-c][1,4]oxazine

Cat. No.: B12992051
M. Wt: 156.23 g/mol
InChI Key: WCRSYQVCIQHCHN-GVHYBUMESA-N
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Description

(7R)-7-Methyloctahydropyrazino[2,1-c][1,4]oxazine is a heterocyclic compound that features a unique structure combining a pyrazine ring with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-7-Methyloctahydropyrazino[2,1-c][1,4]oxazine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, starting with a suitable amine and an aldehyde, the compound can be synthesized through a series of condensation and cyclization steps. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(7R)-7-Methyloctahydropyrazino[2,1-c][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various metal catalysts can be used to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(7R)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine

InChI

InChI=1S/C8H16N2O/c1-7-5-10-2-3-11-6-8(10)4-9-7/h7-9H,2-6H2,1H3/t7-,8?/m1/s1

InChI Key

WCRSYQVCIQHCHN-GVHYBUMESA-N

Isomeric SMILES

C[C@@H]1CN2CCOCC2CN1

Canonical SMILES

CC1CN2CCOCC2CN1

Origin of Product

United States

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